

Spectroscopic Profile of 2-Hydroxy-6-methylNicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylNicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for **2-Hydroxy-6-methylNicotinic acid**. Due to the limited availability of public domain experimental data for this specific compound, this guide combines reported data with predicted values to offer a foundational understanding for researchers. Detailed experimental protocols are provided for both reported and analogous spectroscopic techniques.

Core Spectroscopic Data

The structural elucidation of **2-Hydroxy-6-methylNicotinic acid** ($C_7H_7NO_3$, Molar Mass: 153.14 g/mol) is reliant on a combination of spectroscopic methods. The data presented below is a composite of reported experimental values and computationally predicted data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

No publicly available experimental NMR data was found for **2-Hydroxy-6-methylNicotinic acid**. The following data is predicted based on the chemical structure and standard NMR prediction software. Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity
~13.0 - 11.0	Broad Singlet
~11.5	Broad Singlet
~7.9	Doublet
~6.8	Doublet
~2.3	Singlet

¹³C NMR (Carbon-13 NMR) Data (Predicted in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~168	-COOH
~163	C-2
~158	C-6
~140	C-4
~115	C-3
~108	C-5
~18	-CH ₃

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are based on FT-IR spectral analysis.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 2500	Broad	O-H stretch (Carboxylic acid)
~3100	Medium	O-H stretch (Phenolic)
~1730	Strong	C=O stretch (Carboxylic acid) [1]
~1650	Strong	C=O stretch (Pyridinone)
~1600, ~1470	Medium	C=C and C=N stretching (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~850	Medium	C-H out-of-plane bend

Table 3: Mass Spectrometry (MS) Data (Predicted)

No publicly available experimental mass spectrometry data was found. The following data is predicted.

Technique	Predicted m/z	Interpretation
Electrospray Ionization (ESI+)	154.0499	[M+H] ⁺
	176.0318	[M+Na] ⁺
Electrospray Ionization (ESI-)	152.0353	[M-H] ⁻

Table 4: UV-Visible Spectroscopy Data

UV-Visible spectral analysis has been reported for **2-Hydroxy-6-methylnicotinic acid**.[\[1\]](#) The absorption maxima are influenced by the solvent and the tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms.

Solvent	λ_{max} (nm)	Interpretation
Ethanol/Methanol	~230, ~310	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the pyridinone ring and carboxylic acid moiety.

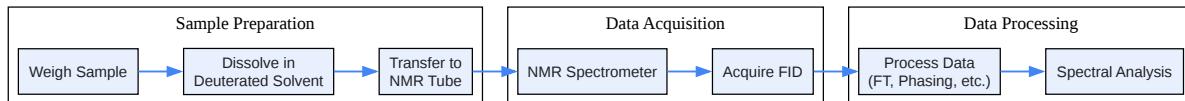
Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra of nicotinic acid derivatives is as follows:

- Sample Preparation:
 - Weigh approximately 10-20 mg of the sample for ^1H NMR (or 50-100 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
 - Acquire the ^1H and ^{13}C NMR spectra at room temperature.
 - Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).



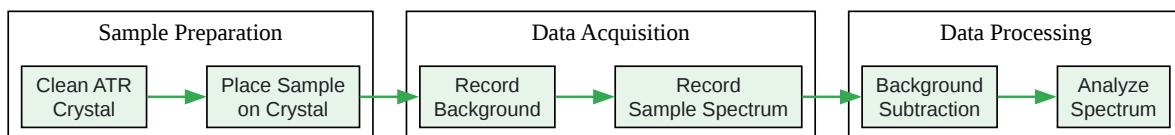
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Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Hydroxy-6-methylnicotinic acid** was recorded using an Attenuated Total Reflectance (ATR) accessory.[1]

- Instrument: Bruker Optic Model Alpha (FT-IR) with Zn-Se Optics (ATR).[1]
- Sample Preparation: A small amount of the solid sample is placed directly onto the clean ATR crystal.
- Data Acquisition: The spectrum is recorded in the range of 4000-500 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.



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Caption: Workflow for FT-IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS) (General Protocol)

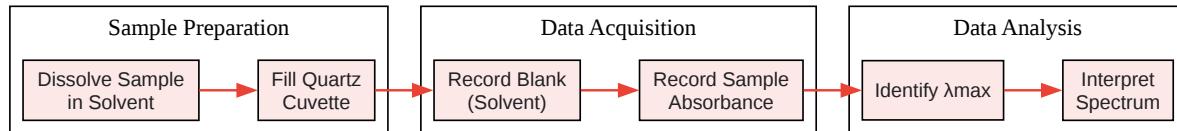
A general procedure for obtaining the mass spectrum of a nicotinic acid derivative via Electrospray Ionization (ESI) is as follows:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solvent may contain a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition:
 - The sample solution is infused into the ESI source of the mass spectrometer.
 - The mass spectrum is acquired in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

UV-Visible Spectroscopy

The UV-Visible spectrum of **2-Hydroxy-6-methylnicotinic acid** was recorded using a spectrophotometer with a quartz cuvette.[\[1\]](#)

- Instrument: UV 5704SS Spectrophotometer.[\[1\]](#)
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.



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Caption: General workflow for UV-Visible spectroscopy.

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References

- 1. researchgate.net [researchgate.net]
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